Commercial Purity Advantage: 98% vs. 95% for Closest N‑Substituted Analogs
3-Allyl-2H-1,3-benzothiazine-2,4(3H)-dione is commercially available at a certified purity of 98% (Leyan, Cat. No. 1669639) , exceeding the 95% minimum purity specification commonly reported for structurally analogous N‑substituted benzothiazine‑2,4‑diones such as the 3‑(2‑methylbenzyl) and 3‑(trifluoromethylbenzyl) derivatives . The higher initial purity reduces the need for pre‑use repurification, directly lowering procurement‑to‑experiment cycle time in array synthesis and medicinal chemistry campaigns.
| Evidence Dimension | Commercial purity specification (HPLC/GC area%) |
|---|---|
| Target Compound Data | 98% (Leyan) |
| Comparator Or Baseline | 3-(2-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione (CAS 338415-55-7): 95% (AKSci); 3-[2-(trifluoromethyl)benzyl] analog (CAS 338415-51-3): 95% (AKSci) |
| Quantified Difference | +3 percentage points absolute purity advantage |
| Conditions | Vendor Certificate of Analysis; HPLC/GC purity determination |
Why This Matters
For end‑users performing sensitive stoichiometric reactions or seeking batch‑to‑batch reproducibility, a 98% purity specification translates into fewer unknown impurities that could interfere with biological assay interpretation or crystallography attempts.
